molecular formula C16H24N4O B2849338 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide CAS No. 2034205-01-9

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

Cat. No. B2849338
CAS RN: 2034205-01-9
M. Wt: 288.395
InChI Key: DRKSTUGSJNRWKI-UHFFFAOYSA-N
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Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a chemical compound that has gained significant interest in scientific research applications due to its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes. It also acts on the dopaminergic and cholinergic systems in the brain, which are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. In addition, it has been found to improve cognitive function and motor coordination in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide in lab experiments is its potential therapeutic benefits in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to explore its mechanism of action and efficacy in animal models and clinical trials. Another area of research is its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies are needed to investigate its safety profile and potential side effects in humans.

Synthesis Methods

The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidin-4-amine, followed by the addition of cyclohex-3-ene-1-carbonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide has been studied for its potential therapeutic effects in various fields of research. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-12-11-15(19-18-12)20-9-7-14(8-10-20)17-16(21)13-5-3-2-4-6-13/h2-3,11,13-14H,4-10H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKSTUGSJNRWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

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